molecular formula C8H7IN2 B6589940 4-amino-3-iodo-5-methylbenzonitrile CAS No. 911124-31-7

4-amino-3-iodo-5-methylbenzonitrile

Cat. No.: B6589940
CAS No.: 911124-31-7
M. Wt: 258.1
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Description

4-amino-3-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2. It is a derivative of benzonitrile, characterized by the presence of an amino group, an iodine atom, and a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of 4-amino-3-iodo-5-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction reactions can produce nitrobenzonitriles or primary amines, respectively .

Scientific Research Applications

4-amino-3-iodo-5-methylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

4-amino-3-iodo-5-methylbenzonitrile can be compared with other similar compounds, such as:

The presence of different substituents can significantly influence the compound’s behavior in chemical reactions and its suitability for various applications .

Properties

CAS No.

911124-31-7

Molecular Formula

C8H7IN2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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